molecular formula C12H10Cl2N4O2 B2629647 methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate CAS No. 383148-45-6

methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate

Cat. No.: B2629647
CAS No.: 383148-45-6
M. Wt: 313.14
InChI Key: AIECWDXYPFRFRY-VZUCSPMQSA-N
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Description

Methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate (CAS 383148-45-6) is a synthetic organic compound with the molecular formula C₁₂H₁₀Cl₂N₄O₂ and a molecular weight of 313.14 g/mol. It features a propenoate ester backbone substituted with a 1,2,4-triazole ring and a 3,5-dichlorophenylamino group. Key predicted physical properties include a density of 1.45±0.1 g/cm³, a boiling point of 463.4±55.0 °C, and an acidity coefficient (pKa) of 0.39±0.12 .

Properties

IUPAC Name

methyl (E)-3-(3,5-dichloroanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2/c1-20-12(19)11(18-7-15-6-17-18)5-16-10-3-8(13)2-9(14)4-10/h2-7,16H,1H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIECWDXYPFRFRY-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC(=CC(=C1)Cl)Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC(=CC(=C1)Cl)Cl)/N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate has been studied for its potential antimicrobial and antifungal properties. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to its potential use in treating diseases such as cancer or infections.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s core structure combines a triazole ring with halogenated aromatic substituents. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Key Substituents Functional Groups Primary Application
Methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate C₁₂H₁₀Cl₂N₄O₂ 3,5-Dichlorophenyl, triazole, propenoate Ester, triazole, dichloroaniline Unknown (likely fungicide)
Quinconazole (CAS: 103304-87-0) C₁₄H₈Cl₂N₄O 2,4-Dichlorophenyl, triazole, quinazolinone Triazole, quinazolinone, dichlorophenyl Fungicide
Fluquinconazole (CAS: 136426-54-3) C₁₄H₇Cl₂FN₄O 2,4-Dichlorophenyl, triazole, fluoroquinazolinone Triazole, fluoroquinazolinone Fungicide
(2E)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-(pyrimidin-5-yl)prop-2-enamide C₁₇H₁₀F₆N₆O Trifluoromethylphenyl, triazole, pyrimidine Amide, triazole, trifluoromethyl Antineoplastic
Itraconazole (Reference in USP) C₃₅H₃₈Cl₂N₈O₄ Dichlorophenyl, triazole, dioxolane Triazole, dioxolane, dichlorophenyl Antifungal
Key Observations:
  • Triazole Core : All compounds share the 1,2,4-triazole ring, which is critical for biological activity, particularly in fungicides (e.g., quinconazole, itraconazole) .
  • Halogenated Substituents : The dichlorophenyl group in the target compound and quinconazole/fluquinconazole enhances lipophilicity and target binding, while trifluoromethyl groups in the antineoplastic agent () improve metabolic stability .
  • Backbone Diversity: The target compound’s propenoate ester distinguishes it from quinazolinone-based fungicides (quinconazole) and dioxolane-containing antifungals (itraconazole) .

Physical and Chemical Properties

Table 2: Predicted vs. Experimental Properties
Property Target Compound (Predicted) Quinconazole (Experimental) Fluquinconazole (Experimental)
Molecular Weight (g/mol) 313.14 331.15 349.14
Density (g/cm³) 1.45±0.1 1.52 1.58
Boiling Point (°C) 463.4±55.0 480 (decomposes) 495 (decomposes)
Solubility Low (ester group) Low (lipophilic) Low (lipophilic)
  • The target compound’s lower molecular weight compared to quinconazole/fluquinconazole may enhance bioavailability.
  • All compounds exhibit low solubility, typical of halogenated aromatics, necessitating formulation improvements for practical use .

Biological Activity

Methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various cellular processes and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the dichlorophenyl group enhances its interaction with biological targets. The molecular formula for this compound is C14H13Cl2N3O2C_{14}H_{13}Cl_2N_3O_2.

Research indicates that compounds containing triazole moieties exhibit significant antifungal and anticancer properties. The mechanism often involves the inhibition of ergosterol biosynthesis in fungi and interference with cancer cell proliferation pathways.

Antifungal Activity

This compound has shown promising antifungal activity. A study demonstrated that triazole derivatives could inhibit the growth of various Candida species, particularly those resistant to fluconazole .

Table 1: Antifungal Activity Against Candida Species

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
Control-0
Methyl Triazole1015
Methyl Triazole2025
Fluconazole1020

Anticancer Activity

Triazole derivatives are also recognized for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HCT116 (Colon)6.2
T47D (Breast)27.3
MCF7 (Breast)43.4

Case Studies

A notable case study involved the evaluation of this compound in a murine model of cancer. The compound was administered at varying doses over a period of four weeks. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent against certain malignancies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate, considering regioselectivity and yield?

  • Methodological Answer : A multi-step synthesis is recommended. Begin with the condensation of 3,5-dichloroaniline with a prop-2-enoate precursor under reflux in ethanol, followed by triazole functionalization via nucleophilic substitution. Key steps include temperature control (-35°C for regioselectivity) and using DIPEA as a base to enhance reaction efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (≥75%). Monitor intermediates using TLC and adjust stoichiometry to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assign stereochemistry (E/Z configuration) via coupling constants (e.g., J = 12–16 Hz for trans protons) and confirm substituent positions .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1550 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) using single-crystal data (R factor < 0.05) .

Q. How can researchers design experiments to evaluate the compound’s initial biological activity?

  • Methodological Answer : Perform dose-response assays (e.g., IC₅₀ determination) against target enzymes (e.g., fungal CYP51 for antifungal activity). Use microdilution broth methods (96-well plates, 24–48 h incubation) with positive controls (e.g., fluconazole). Pair with cytotoxicity assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding modes with biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., α,β-unsaturated ester reactivity) .
  • Molecular Docking : Simulate interactions with fungal lanosterol demethylase (PDB: 4UYL) using AutoDock Vina. Focus on triazole coordination to heme iron and dichlorophenyl hydrophobic contacts .
  • MD Simulations : Assess binding stability (20 ns trajectories) under physiological conditions (NaCl, 310 K) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., CLSI guidelines) to isolate variables like solvent (DMSO vs. ethanol) or inoculum size .
  • Structural Analogs : Synthesize derivatives (e.g., replacing Cl with F or methoxy groups) to correlate substituent effects with activity trends .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity) to identify outliers or assay-specific biases .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : React with sodium hydroxide to generate a water-soluble sodium carboxylate derivative (test pH 7.4 buffer solubility) .
  • Co-Solvent Systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes to enhance bioavailability .
  • Stability Studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH, 4 weeks) to identify hydrolysis-prone sites (e.g., ester linkage) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodological Answer : Apply nonlinear regression (GraphPad Prism) using a four-parameter logistic model (variable slope). Use outlier detection (Grubbs’ test) and bootstrap resampling (n=1000) to calculate 95% confidence intervals. Report Hill slopes to infer cooperativity .

Q. How to interpret conflicting crystallographic and spectroscopic data on molecular conformation?

  • Methodological Answer : Cross-validate using:

  • SC-XRD vs. DFT : Compare experimental bond lengths/angles with computed values (RMSD < 0.02 Å) .
  • NOESY NMR : Detect through-space interactions (e.g., triazole-phenyl proximity) to confirm solution-state conformation .

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